molecular formula C10H22N2O B049571 2-(Diethylamino)-N,N-diethylacetamide CAS No. 27794-54-3

2-(Diethylamino)-N,N-diethylacetamide

Cat. No.: B049571
CAS No.: 27794-54-3
M. Wt: 186.29 g/mol
InChI Key: AXBJZXGXJGLKNZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-(Diethylamino)-N,N-diethylacetamide, also known as Lidocaine, is a local anesthetic drug . Its primary targets are the voltage-gated sodium channels in the neuronal cell membrane . These channels play a crucial role in the initiation and conduction of nerve impulses.

Mode of Action

Lidocaine stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . This is achieved by binding to the voltage-gated sodium channels, thereby blocking the influx of sodium ions and preventing the generation and transmission of nerve impulses . This results in a local anesthetic action, causing a loss of sensation in the area where the drug is applied .

Biochemical Pathways

It is known that the drug’s action involves the interruption of the sodium-potassium pump mechanism in the neuronal cell membrane . This disruption prevents the generation of action potentials, thereby inhibiting the transmission of nerve impulses .

Pharmacokinetics

Lidocaine is well-absorbed from the gastrointestinal tract, but little intact drug appears in the circulation due to biotransformation in the liver . It is metabolized rapidly by the liver, and metabolites and unchanged drug are excreted by the kidneys . The plasma binding of lidocaine is dependent on drug concentration, and the fraction bound decreases with increasing concentration . Lidocaine crosses the blood-brain and placental barriers, presumably by passive diffusion .

Result of Action

The result of Lidocaine’s action is a local anesthetic effect, which is characterized by a loss of sensation in the area where the drug is applied . This effect is beneficial in various medical procedures that require local anesthesia, such as minor surgeries, dental procedures, and diagnostic tests .

Action Environment

The action, efficacy, and stability of Lidocaine can be influenced by various environmental factors. For instance, the pH of the environment can affect the degree of ionization of the drug, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as vasoconstrictors, can prolong the duration of Lidocaine’s anesthetic effect .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trithiophene can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of trithiophene often involves the use of readily available thiophene derivatives and their subsequent cyclization under controlled conditions. The choice of reagents and reaction conditions can vary depending on the desired substitution pattern and yield optimization .

Chemical Reactions Analysis

Types of Reactions: Trithiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-(diethylamino)-N,N-diethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-5-11(6-2)9-10(13)12(7-3)8-4/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBJZXGXJGLKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50537952
Record name N,N,N~2~,N~2~-Tetraethylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50537952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27794-54-3
Record name N,N,N~2~,N~2~-Tetraethylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50537952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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